(S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbaMate
Description
Introduction to (S)-tert-Butyl (1-(5-Fluoro-4-Oxo-3-Phenyl-3,4-Dihydroquinazolin-2-Yl)Propyl)Carbamate
Chemical Identity and Structural Significance of Quinazolinone Derivatives
Quinazolinones are bicyclic heterocyclic compounds comprising a benzene ring fused to a pyrimidin-4(3H)-one moiety. This scaffold is recognized as a privileged structure in medicinal chemistry due to its versatility in binding diverse biological targets. The title compound, with the molecular formula C₂₂H₂₄FN₃O₃ and a molecular weight of 397.44 g/mol , features a 5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl core modified by an (S)-configured tert-butyl carbamate side chain.
Key Structural Features:
- Quinazolinone Core : The 4-oxo group stabilizes the planar aromatic system, enabling π-π stacking interactions with biological targets.
- 3-Phenyl Substitution : Introduces hydrophobic interactions, enhancing binding affinity to enzymes like EGFR or PARP.
- 5-Fluoro Substituent : Electron-withdrawing effects modulate electronic density, improving metabolic stability and target selectivity.
- Carbamate Functionalization : The tert-butyl group acts as a steric shield, protecting the amine during synthesis and modulating solubility.
Table 1: Comparative Analysis of Quinazolinone Substitutions
Role of Stereochemistry in Carbamate-Functionalized Quinazolinones
The (S) -configuration at the chiral center of the propyl carbamate side chain is critical for target engagement. Stereochemical precision influences:
- Receptor Binding : Enantiomers exhibit differential affinity due to spatial compatibility with hydrophobic pockets. For instance, (S)-configured analogs show improved binding to tankyrase-1 compared to (R)-forms.
- Metabolic Stability : The tert-butyl group mitigates oxidative deamination, extending half-life.
- Synthetic Control : Asymmetric synthesis routes, such as Sonogashira coupling followed by hydrogenation, ensure high enantiomeric purity.
Mechanistic Insight :
The carbamate’s syn-rotamer predominates in solution, facilitated by intramolecular hydrogen bonding between the carbonyl oxygen and the adjacent amine. This conformation enhances stability during biological transport.
Pharmacophoric Features of 5-Fluoro-4-Oxo-3-Phenyl Substitution Patterns
The triad of 5-fluoro, 4-oxo, and 3-phenyl groups constitutes a potent pharmacophore:
a. 5-Fluoro Substituent
- Electronic Effects : The fluorine atom’s electronegativity withdraws electron density, polarizing the quinazolinone ring and enhancing interactions with cationic residues (e.g., lysine or arginine in kinases).
- Bioisosteric Replacement : Mimics hydroxyl groups in hydrogen-bonding networks without metabolic liability.
b. 4-Oxo Group
- Hydrogen Bond Acceptor : Forms critical interactions with backbone amides in target proteins (e.g., EGFR’s ATP-binding pocket).
- Planarization : Facilitates intercalation into DNA or RNA helices in cytotoxic agents.
c. 3-Phenyl Group
- Hydrophobic Pocket Binding : Engages with aromatic residues (e.g., Phe in PARP-1), stabilizing ligand-receptor complexes.
- Steric Bulk : Prevents undesired conformations, optimizing binding specificity.
Synthetic Applications :
The title compound is synthesized via a multi-step sequence:
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-(5-fluoro-4-oxo-3-phenylquinazolin-2-yl)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3/c1-5-16(25-21(28)29-22(2,3)4)19-24-17-13-9-12-15(23)18(17)20(27)26(19)14-10-7-6-8-11-14/h6-13,16H,5H2,1-4H3,(H,25,28)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOZQYXYXFTQNB-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870281-85-9 | |
| Record name | tert-butyl N-[(1S)-1-(5-fluoro-4-oxo-3-phenylquinazolin-2-yl)propyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Molecular Formula: C22H24FN3O3
Molecular Weight: 397.4 g/mol
IUPAC Name: tert-butyl (S)-(1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamate
CAS Number: 870281-85-9
The compound exhibits several mechanisms that contribute to its biological activity:
- Antimicrobial Activity: Preliminary studies indicate that the compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Anticancer Potential: Research suggests that compounds with similar structures have shown promise in anticancer assays, particularly against drug-resistant cancer cell lines.
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in disease processes, similar to other quinazoline derivatives.
Biological Activity Overview
Case Studies and Research Findings
-
Anticancer Studies:
A study evaluated the anticancer activity of a series of quinazoline derivatives, including compounds structurally related to (S)-tert-butyl carbamate. The results indicated significant antiproliferative effects on human cancer cell lines, with some derivatives exhibiting low nanomolar IC50 values. This suggests that (S)-tert-butyl carbamate may similarly affect cancer cell viability through apoptosis or cell cycle arrest mechanisms. -
Antimicrobial Activity:
In vitro assays demonstrated the compound's ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival. -
Enzyme Inhibition:
The compound was tested for its ability to inhibit DHODH, an enzyme critical for pyrimidine biosynthesis in both humans and Plasmodium falciparum. Results showed that it could inhibit DHODH activity effectively, which is promising for developing antimalarial therapies.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C22H24FN3O3 and a molecular weight of 397.45 g/mol. It features a quinazoline core which is significant for its biological activity. The presence of a fluorine atom and a carbamate functional group enhances its pharmacological properties.
Medicinal Chemistry Applications
-
Anticancer Activity :
- The compound is an important intermediate in the synthesis of Idelalisib, a drug used in the treatment of chronic lymphocytic leukemia (CLL) and follicular lymphoma. Idelalisib functions as a selective inhibitor of phosphoinositide 3-kinase (PI3K), which is crucial in cancer cell proliferation and survival.
- Research indicates that derivatives of quinazoline compounds exhibit promising anticancer properties due to their ability to interfere with various signaling pathways involved in tumor growth .
-
Targeted Therapy :
- The specificity of (S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamate towards PI3K pathways suggests its utility in targeted cancer therapies. This specificity can lead to reduced side effects compared to traditional chemotherapy agents that affect both cancerous and healthy cells .
Preparation Methods
Dissolution and Precipitation Method for Amorphous Form
A key preparation method described in patent US20180064714A1 involves the following steps:
| Step | Description |
|---|---|
| 1 | Dissolution of idelalisib starting material (which includes the target compound) in a suitable solvent such as methanol, ethanol, n-propanol, isopropanol, t-butanol, dimethyl sulfoxide, dimethylformamide, or mixtures thereof. |
| 2 | Heating the solution to reflux may be applied to improve dissolution, though complete dissolution is not always necessary. |
| 3 | Addition of an anti-solvent such as water or dichloromethane to induce precipitation of the compound. |
| 4 | Isolation of the precipitate by filtration followed by drying techniques including vacuum drying, spray drying, lyophilization, or agitated thin film drying. |
| 5 | Removal of solvent at controlled temperatures (approximately 45–50°C) to yield amorphous or crystalline forms as required. |
This method allows for the preparation of amorphous idelalisib, which is chemically identical to this compound, with control over polymorphic forms.
Multi-Step Synthesis via Quinazoline Intermediates
Research articles describe the synthesis starting from tert-butyl (S)-(1-(4-chloroquinazolin-2-yl)propyl)carbamate, which undergoes several transformations:
- Sonogashira cross-coupling reactions to introduce alkynyl groups.
- Hydrogenation of alkynes to alkanes.
- Boc-deprotection to free amines.
- Nucleophilic aromatic substitution to introduce the quinazolinone core with the 5-fluoro and 3-phenyl groups.
This multi-step synthetic route typically spans 6–7 steps and allows for the precise installation of functional groups and stereochemistry.
Solvent and Reagent Selection
Isolation and Purification Techniques
The isolation of the target compound after synthesis or precipitation involves:
- Filtration of precipitates.
- Drying under vacuum or elevated temperatures (45–50°C).
- Spray drying or lyophilization to obtain amorphous or crystalline powders.
- Thin film drying for solvent removal without decomposition.
These methods ensure high purity and control over the physical form, which is critical for pharmaceutical applications.
Summary Table of Preparation Steps
| Step Number | Operation | Conditions/Notes | Outcome |
|---|---|---|---|
| 1 | Dissolution of starting material | Use of alcohols or polar aprotic solvents, possible reflux | Solution of idelalisib or intermediate |
| 2 | Heating (optional) | Reflux to improve solubility | Enhanced dissolution |
| 3 | Addition of anti-solvent | Water or dichloromethane added slowly | Precipitation of compound |
| 4 | Isolation | Filtration and drying (vacuum, spray drying, lyophilization) | Solid amorphous/crystalline product |
| 5 | Further purification | Optional recrystallization or chromatographic steps | High purity compound |
Q & A
What are the optimal synthetic routes for preparing (S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamate?
Basic:
The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling, carbamate formation, and chiral resolution. For example, tert-butyl carbamate derivatives often employ Buchwald-Hartwig amination or Suzuki-Miyaura coupling for aryl group introduction . Standard protocols include nitrogen atmosphere, controlled temperature (80–100°C), and purification via column chromatography with ethyl acetate/hexane gradients .
Advanced:
Optimization challenges include improving enantiomeric excess (ee) during chiral resolution. Advanced approaches involve kinetic resolution using immobilized lipases or asymmetric hydrogenation. Reaction monitoring via in-situ FTIR or LC-MS can identify intermediates and adjust conditions (e.g., solvent polarity, catalyst loading) to minimize side products .
How can researchers characterize the purity and stereochemistry of this compound?
Basic:
Basic characterization uses /-NMR to confirm structural integrity and HPLC with chiral columns (e.g., Chiralpak IA/IB) to verify enantiopurity. Mass spectrometry (ESI-TOF) validates molecular weight .
Advanced:
For ambiguous cases, X-ray crystallography resolves absolute configuration. Advanced NMR techniques (e.g., NOESY, COSY) map spatial arrangements of substituents. High-resolution mass spectrometry (HRMS) coupled with ion mobility separates isobaric impurities .
What methodologies are recommended for studying its biological interactions?
Basic:
Standard in vitro assays include enzyme inhibition studies (e.g., fluorescence polarization for kinase activity) and cellular uptake assays using fluorescently tagged analogs. Radioligand binding assays quantify target affinity .
Advanced:
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide kinetic parameters (, ). Cryo-EM or X-ray co-crystallography reveals binding modes. For in vivo studies, pharmacokinetic profiling (e.g., microdosing with -labeled compound) tracks absorption and metabolism .
How should stability and storage conditions be managed to prevent degradation?
Basic:
Store at 2–8°C in airtight, light-resistant containers under nitrogen. Use desiccants to prevent hydrolysis of the carbamate group. Monitor purity via HPLC every 6 months .
Advanced:
For long-term stability, conduct forced degradation studies under varied pH, temperature, and UV exposure. UPLC-QDa identifies degradation products, while Arrhenius modeling predicts shelf-life. Lyophilization improves thermal stability for lyo-friendly formulations .
What strategies address contradictory data in solubility or bioactivity studies?
Basic:
Re-evaluate experimental conditions (e.g., DMSO stock concentration, buffer ionic strength). Use orthogonal assays (e.g., SPR vs. ITC) to confirm binding .
Advanced:
Employ machine learning to analyze datasets for hidden variables (e.g., lot-to-lot reagent variability). Meta-analysis of published SAR data identifies structural determinants of activity discrepancies .
How can structural analogs be designed to improve pharmacokinetic properties?
Basic:
Modify the quinazolin-4-one core or tert-butyl carbamate group. Introduce fluorine or methyl groups to enhance metabolic stability. LogP calculations guide solubility adjustments .
Advanced:
Use fragment-based drug design (FBDD) to replace the phenyl group with bioisosteres (e.g., pyridyl). Molecular dynamics simulations predict binding free energy changes () for optimized analogs .
What safety protocols are critical during handling?
Basic:
Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation. Spill kits with inert absorbents (e.g., vermiculite) are mandatory .
Advanced:
For large-scale synthesis, implement engineering controls (e.g., closed-system reactors) and real-time air monitoring for volatile byproducts (e.g., carbon monoxide) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
